molecular formula C13H18INOS B5172755 N-[2-(tert-butylthio)ethyl]-2-iodobenzamide

N-[2-(tert-butylthio)ethyl]-2-iodobenzamide

Cat. No. B5172755
M. Wt: 363.26 g/mol
InChI Key: SSWUHPZKSQYOBQ-UHFFFAOYSA-N
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Description

N-[2-(tert-butylthio)ethyl]-2-iodobenzamide, also known as TIBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TIBO belongs to the family of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are used in the treatment of human immunodeficiency virus (HIV) infections.

Mechanism of Action

N-[2-(tert-butylthio)ethyl]-2-iodobenzamide inhibits the activity of HIV-1 reverse transcriptase by binding to a specific site on the enzyme. This binding prevents the enzyme from converting the viral RNA into DNA, thereby inhibiting the replication of the virus. N-[2-(tert-butylthio)ethyl]-2-iodobenzamide also inhibits the activity of other viruses by a similar mechanism.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-2-iodobenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of HIV-1 reverse transcriptase in vitro and in vivo. N-[2-(tert-butylthio)ethyl]-2-iodobenzamide has also been found to inhibit the replication of other viruses, such as hepatitis B virus and herpes simplex virus. Additionally, N-[2-(tert-butylthio)ethyl]-2-iodobenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-[2-(tert-butylthio)ethyl]-2-iodobenzamide has several advantages for lab experiments. It is a potent inhibitor of HIV-1 reverse transcriptase and other viruses, making it a valuable tool for studying the replication of these viruses. N-[2-(tert-butylthio)ethyl]-2-iodobenzamide has also been found to inhibit the growth of cancer cells, making it a valuable tool for studying the mechanisms of cancer cell growth. However, N-[2-(tert-butylthio)ethyl]-2-iodobenzamide has some limitations for lab experiments. It is a toxic compound and must be handled with care. Additionally, N-[2-(tert-butylthio)ethyl]-2-iodobenzamide has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(tert-butylthio)ethyl]-2-iodobenzamide. One direction is the development of new N-[2-(tert-butylthio)ethyl]-2-iodobenzamide analogs with improved potency and selectivity for HIV-1 reverse transcriptase and other viruses. Another direction is the study of the mechanisms of N-[2-(tert-butylthio)ethyl]-2-iodobenzamide inhibition of cancer cell growth, which could lead to the development of new cancer therapies. Additionally, N-[2-(tert-butylthio)ethyl]-2-iodobenzamide could be studied for its potential use in the treatment of other viral infections, such as influenza and respiratory syncytial virus.

Synthesis Methods

The synthesis of N-[2-(tert-butylthio)ethyl]-2-iodobenzamide involves several steps. The first step involves the reaction of 2-iodobenzamide with tert-butylthiol in the presence of a base to form 2-(tert-butylthio)benzamide. The second step involves the reaction of 2-(tert-butylthio)benzamide with 2-bromoethylamine hydrobromide in the presence of a base to form N-[2-(tert-butylthio)ethyl]-2-iodobenzamide (N-[2-(tert-butylthio)ethyl]-2-iodobenzamide).

Scientific Research Applications

N-[2-(tert-butylthio)ethyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of HIV-1 reverse transcriptase, the enzyme that converts the viral RNA into DNA. N-[2-(tert-butylthio)ethyl]-2-iodobenzamide has also been shown to inhibit the replication of other viruses, such as hepatitis B virus and herpes simplex virus. Additionally, N-[2-(tert-butylthio)ethyl]-2-iodobenzamide has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INOS/c1-13(2,3)17-9-8-15-12(16)10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWUHPZKSQYOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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